

# A Comparative Analysis of Spectral Data for Pyrazolone Isomers

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## Compound of Interest

Compound Name: *1-methyl-1H-pyrazol-5(4H)-one*

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This guide provides a detailed comparison of the spectral data for various pyrazolone isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for distinguishing between these structurally similar compounds. The presented data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

## Spectroscopic Data Comparison

The following tables summarize the key spectral data for different pyrazolone isomers, highlighting the distinct spectroscopic features that aid in their identification and differentiation.

Table 1:  $^1\text{H}$  NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/Isomer	Solvent	H-4	CH <sub>3</sub>	Aromatic-H	Other Protons	Reference
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	-	3.4 (s, 2H)	2.1 (s, 3H)	7.2-7.8 (m, 5H)	-	Theoretical
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	CDCl <sub>3</sub>	-	2.38 (s, 3H)	6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H)	1.55 (t, 3H, OCH <sub>2</sub> CH <sub>3</sub> ), 4.07 (s, 3H, OCH <sub>3</sub> ), 4.27 (q, 2H, OCH <sub>2</sub> CH <sub>3</sub> )	[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole	CDCl <sub>3</sub>	6.01 (s, 1H)	-	7.41-7.31 (m, 4H)	1.19-1.33 (m, 6H, CH <sub>2</sub> CH <sub>3</sub> ), 2.57-2.69 (m, 4H, CH <sub>2</sub> CH <sub>3</sub> )	[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazole	CDCl <sub>3</sub>	6.81 (s, 1H)	2.37 (s, 3H)	7.13-7.46 (m, 8H), 7.94 (d, 2H)	-	[3]

Table 2: <sup>13</sup>C NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/Isomer	Solvent	C=O	C-3	C-4	C-5	CH <sub>3</sub>	Aromatic-C	Reference
Pyrazol-5-one	-	>160	-	-	-	-	-	[4]
3-methyl-pyrazol-5-one	-	>160	-	-	-	11.4	-	[4]
1-phenyl-3-methyl-pyrazol-5-one	-	>160	-	-	-	16.6	122.7, 130.0, 139.7	[4]
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	CDCl <sub>3</sub>	162.7	148.6	129.6	152.1	13.5	111.4, 113.5, 115.8, 118.8, 123.9, 124.0, 126.5, 130.9, 139.6	[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazol-5(4H)-one	CDCl <sub>3</sub>	-	154.5	103.5	145.4	-	125.9, 127.8, 128.9, 140.5	[2]

pyrazol  
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1,3-diphenyl-5-(p-tolyl)-1H-pyrazole	CDCl <sub>3</sub>	-	151.9	104.9	144.4	21.2	128.6, 128.8, 129.1, 133.1, 138.2, 140.2	[3]
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Table 3: Key IR Absorption Bands of Pyrazolone Derivatives (in cm<sup>-1</sup>)

Functional Group	Absorption Range	Description	Reference
N-H	3350 - 3550	Stretching vibration	[5]
C-H (aromatic)	3101	Stretching vibration	[6]
C-H (aliphatic)	2861 - 2948	Symmetrical and asymmetrical stretching	[6][7]
C=O	1649 - 1708	Carbonyl stretching	[5][6]
C=N	1591 - 1636	Imine stretching within the pyrazole ring	[5][6][7]

Table 4: Mass Spectrometry Fragmentation of Pyrazolone Derivatives

Compound	Ionization Method	Key Fragments (m/z)	Notes	Reference
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole	ESI	235 [M+H] <sup>+</sup>	Molecular ion peak	[2]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole	ESI	203 [M+H] <sup>+</sup>	Molecular ion peak	[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazole	-	311.1541 [M+H] <sup>+</sup>	High-resolution mass spectrometry data	[3]

## Experimental Protocols

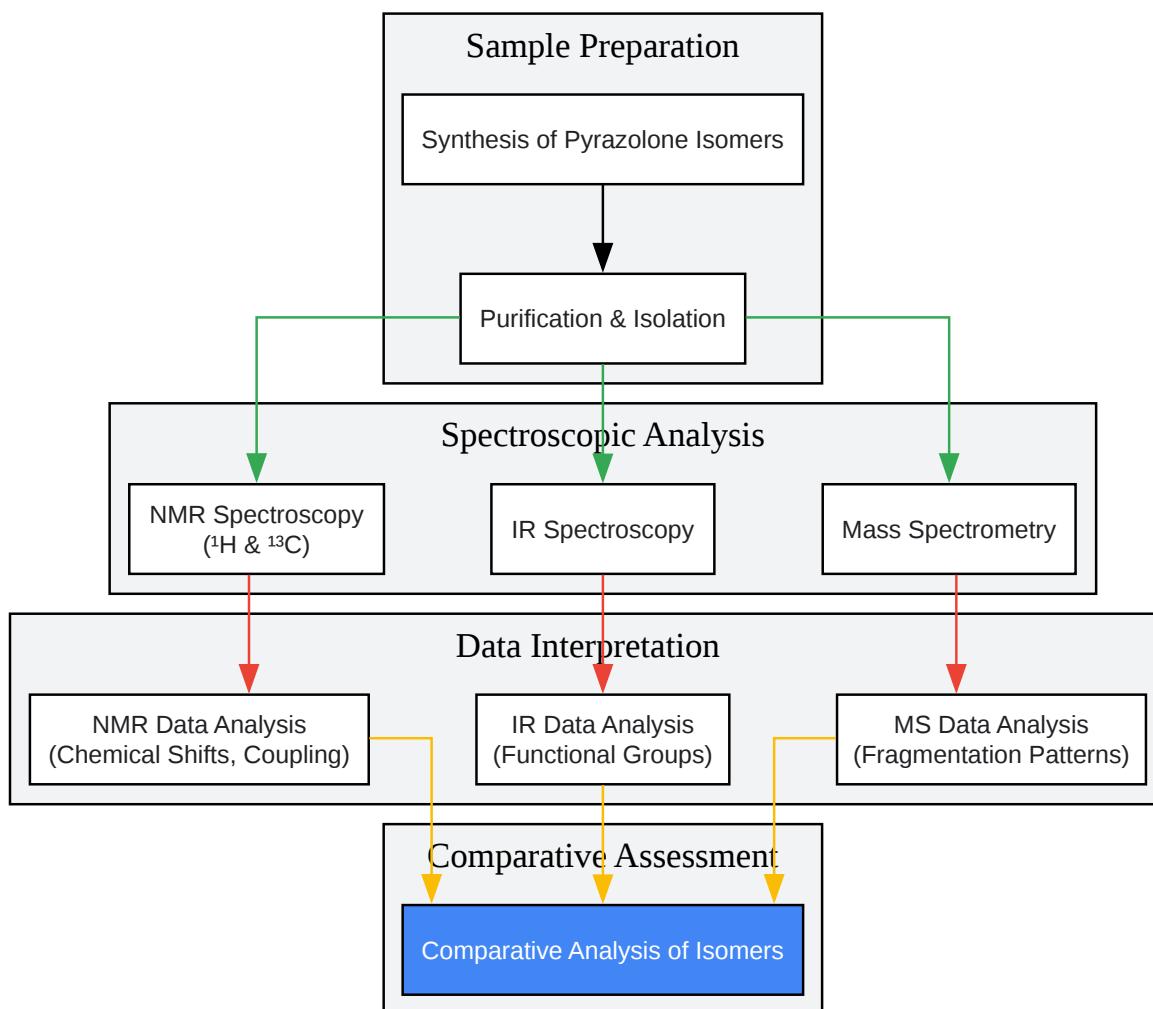
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols based on the methodologies described in the cited literature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on spectrometers operating at frequencies ranging from 200 to 500 MHz for  $^1\text{H}$  and 50 to 125 MHz for  $^{13}\text{C}$ .[1][2][3]
  - Sample Preparation: Samples were dissolved in deuterated solvents such as chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).[8]
  - Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[1][3]
  - Data Reporting: Chemical shifts are reported in parts per million (ppm).[1]
- Infrared (IR) Spectroscopy:

- Instrumentation: FT-IR spectrometers were used to record the spectra.[4]
- Sample Preparation: Samples were typically prepared as KBr discs.[4]
- Data Reporting: Absorption frequencies are reported in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry (MS):
  - Instrumentation: Mass spectra were obtained using techniques such as Electrospray Ionization (ESI) or high-resolution mass spectrometry (HRMS).[1][2]
  - Data Reporting: Mass-to-charge ratios (m/z) are reported for the molecular ion and significant fragments.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral comparison of pyrazolone isomers.



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Caption: Workflow for spectral data acquisition and comparison of pyrazolone isomers.

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